5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide” was achieved through a coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis
The molecular structure of “5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide” has been validated as part of the Chemical Structure Validation project .Scientific Research Applications
Synthesis and Chemistry
The synthesis and chemical properties of isoxazole derivatives, including compounds similar to "5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide," have been explored extensively. Studies have demonstrated methods for creating isoxazole-based compounds with potential antitumor activities, highlighting their synthesis through reactions involving isocyanates and diazo compounds, which could serve as prodrug modifications for anticancer treatments (Stevens et al., 1984).
Structural Analysis
Research on the structure of isoxazole amino esters has provided insights into the molecular configuration of these compounds, revealing how steric interactions influence their planarity and the orientation of functional groups. Such studies are crucial for understanding the chemical behavior and potential interactions of isoxazole derivatives in biological systems (Smith et al., 1991).
Potential Drug Development Applications
Isoxazole derivatives have been investigated for various potential applications, including their use in synthesizing non-natural amino acids and herbicides. For example, isoxazole carboxamide has been utilized in Pd-catalyzed C-H bond activation, leading to the efficient arylation and alkylation of α-aminobutanoic acid derivatives. This process facilitates the synthesis of γ-substituted non-natural amino acids, demonstrating the compound's utility in developing novel biomolecules (Pasunooti et al., 2015). Additionally, isoxazole carboxamides have shown significant herbicidal activity against various weed species, indicating their potential in agricultural applications (Hamper et al., 1995).
Mechanism of Action
Properties
IUPAC Name |
5-methyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-12(8-16-20-9)14(19)17-11-5-3-10(4-6-11)7-13(18)15-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYVEHIRIOSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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